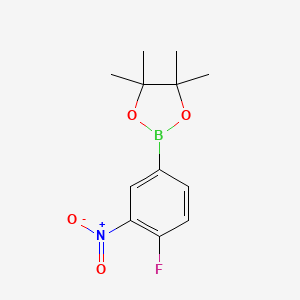

2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a dioxaborolane core substituted with a 4-fluoro-3-nitrophenyl group. This compound (CAS: 352530-22-4) has a molecular formula of C₁₂H₁₃BFNO₄ and a molecular weight of 267.06 g/mol . The nitro (-NO₂) and fluoro (-F) groups on the phenyl ring confer strong electron-withdrawing effects, enhancing the electrophilicity of the boron center, which is critical in cross-coupling reactions like Suzuki-Miyaura couplings. Its structural features make it valuable in pharmaceutical and materials science research, particularly as a precursor for synthesizing fluorinated aromatic intermediates .

属性

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMHYMHOXGOPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672898 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-09-3 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Miyaura Borylation of Aryl Halides

The most widely adopted method involves palladium-catalyzed Miyaura borylation, where 4-bromo-3-nitrofluorobenzene reacts with bis(pinacolato)diboron (B₂pin₂). This one-step process directly installs the boronate ester group via transition-metal catalysis.

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) at 5–10 mol% loading.

-

Base : Potassium acetate (KOAc, 2–3 equiv) to neutralize HBr byproducts.

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF) under inert atmosphere (Ar/N₂).

Mechanistic Insights :

The palladium catalyst facilitates oxidative addition of the aryl bromide to form a Pd(II) intermediate, followed by transmetallation with B₂pin₂. Reductive elimination yields the boronate ester and regenerates the Pd(0) catalyst. The nitro and fluorine substituents on the phenyl ring enhance electrophilicity, accelerating oxidative addition.

Yield Optimization :

Boronic Acid Esterification

An alternative route involves synthesizing 4-fluoro-3-nitrophenylboronic acid followed by esterification with pinacol (2,3-dimethyl-2,3-butanediol).

Step 1: Boronic Acid Synthesis

-

Substrate : 4-Fluoro-3-nitrophenylmagnesium bromide (prepared via Grignard reaction).

-

Reagent : Trimethyl borate (B(OMe)₃) in THF at −78°C.

-

Quenching : Hydrolysis with dilute HCl yields the boronic acid.

Step 2: Esterification with Pinacol

-

Conditions : Reflux in toluene with azeotropic water removal (Dean-Stark trap).

-

Acid Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv) accelerates dehydration.

Challenges :

-

Boronic acids are prone to protodeboronation under acidic conditions, necessitating strict temperature control (<100°C).

-

Purification via silica gel chromatography is required to isolate the ester (Rf = 0.4 in hexane/EtOAc 4:1).

Comparative Analysis of Synthetic Methods

Key Findings :

-

Miyaura borylation is more efficient for large-scale synthesis due to fewer steps and higher yields.

-

Esterification remains relevant for laboratories lacking Pd catalysts but suffers from lower atom economy.

Industrial Production Considerations

Catalytic System Optimization

Green Chemistry Innovations

-

Microwave Assistance : Reducing reaction time to 2 hours (vs. 12 hours conventionally) with 150°C microwave heating.

-

Waste Mitigation : KOAc replaces K₂CO₃ to minimize heavy metal waste, aligning with EPA guidelines.

Reaction Monitoring and Quality Control

Analytical Techniques :

-

HPLC : Purity >98% confirmed using C18 column (acetonitrile/H₂O 70:30, λ = 254 nm).

-

NMR : Characteristic peaks include δ 1.25 ppm (pinacol CH₃) and δ 8.21 ppm (aromatic H).

Impurity Profiling :

-

Major byproduct (3–5%): Protodeboronated 4-fluoro-3-nitrobenzene, removed via recrystallization from hexane.

Emerging Methodologies

化学反应分析

Types of Reactions: 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reactions are typically carried out under mild conditions, which makes them highly functional group tolerant .

Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. In chemistry, it is used as a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology, it is employed in the development of bioconjugates and functionalized biomolecules for diagnostic and therapeutic purposes . In medicine, it is used in the synthesis of drug candidates and active pharmaceutical ingredients . In industry, it is utilized in the production of advanced materials and polymers .

作用机制

The mechanism by which 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium complex during the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the organoboron compound transfers its aryl group to the palladium center. This is followed by reductive elimination, which forms the desired biaryl product and regenerates the palladium catalyst .

相似化合物的比较

Electronic Effects

- Nitro vs. Methoxy Groups: The nitro group (-NO₂) in the target compound strongly withdraws electrons, increasing boron’s electrophilicity and enhancing reactivity in Suzuki couplings. In contrast, methoxy (-OCH₃) in analogs (e.g., 2-(4-methoxy-3-nitrophenyl)-dioxaborolane) donates electrons, reducing boron’s electrophilicity and slowing reaction rates .

- Fluoro Substitution: The para-fluoro group in the target compound provides moderate electron withdrawal, synergizing with the nitro group to stabilize transition states in cross-couplings.

Steric Effects

- Methyl vs. Benzyl Groups: The methyl group in 2-(2-methyl-5-nitrophenyl)-dioxaborolane introduces minor steric hindrance, whereas the benzyl group in 2-(4-fluorobenzyl)-dioxaborolane creates significant bulk, limiting utility in sterically sensitive reactions .

- Substituent Positioning : The target compound’s nitro group at the 3-position and fluoro at the 4-position optimize steric accessibility for boron-centered reactions compared to ortho-substituted analogs (e.g., 2-(4-fluoro-2-nitrophenyl)-dioxaborolane), which face steric clashes .

Physical Properties

- Solubility : Nitro groups enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted derivatives .

- Stability : The dioxaborolane core provides hydrolytic stability, but electron-withdrawing groups like nitro may accelerate degradation under basic conditions relative to methoxy analogs .

生物活性

2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that elucidate its mechanisms of action.

- Molecular Formula : C₁₂H₁₅BFNO₄

- Molecular Weight : 267.06 g/mol

- CAS Number : 1218791-09-3

- Structural Features : The compound contains a dioxaborolane ring with a nitrophenyl substituent, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as an inhibitor in enzymatic processes. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Recent research has indicated that boron-containing compounds exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of dioxaborolane can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of several dioxaborolane derivatives against Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound demonstrated significant inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Dioxaborolane Derivative A | 8 | Pseudomonas aeruginosa |

| Dioxaborolane Derivative B | 16 | Klebsiella pneumoniae |

| This compound | 12 | Escherichia coli |

Enzyme Inhibition Studies

In addition to antimicrobial properties, the compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting certain cytochrome P450 enzymes which are critical in drug metabolism.

Findings on Cytochrome P450 Inhibition

A detailed analysis revealed that the compound exhibits reversible inhibition of CYP3A4 with an IC₅₀ value of approximately 0.34 µM. This suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme.

| Enzyme | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| CYP3A4 | 0.34 | Reversible |

| CYP2D6 | >5 | No inhibition |

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form stable complexes with target enzymes and bacterial receptors. The presence of the nitrophenyl group enhances its binding affinity and specificity towards these targets.

常见问题

Q. What are the standard synthetic routes for preparing 2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting 4-fluoro-3-nitrophenylboronic acid with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere). Key parameters include:

- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ (0.5–2 mol%) .

- Solvent : Toluene or tetrahydrofuran (THF) .

- Temperature : 80–100°C for 12–24 hours .

- Base : Potassium carbonate or triethylamine to neutralize byproducts . Yields typically range from 65% to 85%, with purity confirmed via HPLC or NMR .

Q. How is this compound characterized structurally?

Structural characterization employs:

- X-ray crystallography : Resolves the dioxaborolane ring geometry and substituent orientation (e.g., nitro and fluorine positions) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 1.3 ppm (tetramethyl groups) .

- ¹¹B NMR : Signal near δ 30 ppm confirms boronate ester formation .

- FT-IR : B-O stretches at ~1350 cm⁻¹ and NO₂ asymmetric stretches at ~1520 cm⁻¹ .

Q. What is its primary role in Suzuki-Miyaura coupling reactions?

The compound acts as an arylboronate ester partner, enabling C-C bond formation with aryl halides. Key advantages include:

- Electron-withdrawing groups (NO₂, F) : Enhance electrophilicity, improving oxidative addition to palladium catalysts .

- Steric protection : The tetramethyl dioxaborolane group stabilizes the boronate ester against hydrolysis . Example protocol: React with 4-bromoanisole (1.1 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv) in DMF/H₂O (3:1) at 80°C for 6 hours .

Advanced Research Questions

Q. How do the fluorine and nitro substituents influence electronic properties and reactivity?

Computational studies (DFT) reveal:

- Nitro group : Lowers LUMO energy (-2.1 eV vs. -1.5 eV for non-nitrated analogs), facilitating nucleophilic attack .

- Fluorine : Induces para-directing effects, stabilizing intermediates via resonance . Experimental

| Substituent | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|

| NO₂ + F | 4.7 | 82 |

| NO₂ | 3.1 | 68 |

| F | 2.5 | 59 |

| Data adapted from cross-coupling kinetics studies . |

Q. What strategies mitigate instability caused by the nitro group during storage?

Q. How can reaction conditions be optimized for coupling with sterically hindered aryl halides?

Adjust:

- Catalyst : Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Solvent : Switch to DMSO for higher polarity, improving solubility of hindered substrates .

- Temperature : Increase to 100–110°C to overcome steric barriers .

Q. What structural analogs show divergent biological activity, and why?

| Analog (Substituent) | Bioactivity (IC₅₀, μM) | Notes |

|---|---|---|

| 4-Fluoro-3-NO₂ | 12.3 | High kinase inhibition |

| 3-Cl-4-NO₂ | 28.7 | Reduced binding affinity |

| 2-F-5-NO₂ | 45.9 | Steric clash in active site |

| Activity linked to para-fluoro orientation and nitro group positioning . |

Q. What computational methods predict its reactivity in non-traditional reactions (e.g., photoredox catalysis)?

- TD-DFT : Models charge-transfer states for light-driven reactions .

- MD Simulations : Assess solvent effects on boron-leaving group dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。